4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid
Overview
Description
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C15H12N2O2S and a molecular weight of 284.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a benzimidazole ring through a sulfanyl-methyl bridge. It is typically found as an off-white to white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of Benzimidazole: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thioether Formation: The benzimidazole is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Benzoic Acid: The final step involves the coupling of the sulfanyl-methyl benzimidazole with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at the benzimidazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzimidazole and benzoic acid derivatives.
Scientific Research Applications
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid: Similar structure but with slight variations in the benzimidazole ring.
2-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid: Differing position of the sulfanyl-methyl group.
4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid: Variation in the linkage between the benzimidazole and benzoic acid moieties.
Uniqueness
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDSEYKDYSEFBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201364 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.